1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-benzotriazole
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Overview
Description
1H-1,2,3-Benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone is a compound that combines the structural features of benzotriazole and trichlorophenyl sulfone Benzotriazole is known for its versatile synthetic utility and unique physicochemical properties, while trichlorophenyl sulfone is recognized for its stability and reactivity
Preparation Methods
The synthesis of 1H-1,2,3-benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone typically involves the reaction of benzotriazole with a trichlorophenyl sulfone derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1H-1,2,3-Benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as peptide coupling, where it acts as an activating agent for carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone oxide .
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, esters, and other derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1H-1,2,3-benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone involves its ability to act as a leaving group in substitution reactions. The benzotriazole moiety stabilizes the transition state, facilitating the formation of the desired product. The compound can also interact with molecular targets, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
1H-1,2,3-Benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone can be compared with other benzotriazole derivatives, such as:
2-(1H-Benzotriazol-1-yl)acetonitrile: This compound is used as a versatile building block for nitrogen-containing heterocycles.
1-Hydroxybenzotriazole (HOBt): Commonly used in peptide synthesis as a coupling reagent.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU): Another popular coupling reagent in peptide synthesis.
The uniqueness of 1H-1,2,3-benzotriazol-1-yl (2,3,4-trichlorophenyl) sulfone lies in its combination of benzotriazole and trichlorophenyl sulfone moieties, which confer distinct reactivity and stability properties .
Properties
Molecular Formula |
C12H6Cl3N3O2S |
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Molecular Weight |
362.6 g/mol |
IUPAC Name |
1-(2,3,4-trichlorophenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C12H6Cl3N3O2S/c13-7-5-6-10(12(15)11(7)14)21(19,20)18-9-4-2-1-3-8(9)16-17-18/h1-6H |
InChI Key |
NDUPJUJSLQFXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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